molecular formula C8H10N2O B591128 p-(Dimethyl-d6-amino)nitrosobenzene CAS No. 1398065-85-4

p-(Dimethyl-d6-amino)nitrosobenzene

Cat. No. B591128
CAS RN: 1398065-85-4
M. Wt: 156.218
InChI Key: CMEWLCATCRTSGF-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(Dimethyl-d6-amino)nitrosobenzene is a chemical compound primarily used in various research applications . It is commonly utilized in chemical studies related to the mechanism of nitrosation, as well as in the development of new drugs and other therapeutic compounds . This compound is classified as an aromatic nitroso compound .


Molecular Structure Analysis

The molecular formula of p-(Dimethyl-d6-amino)nitrosobenzene is C₈H₄D₆N₂O . Its molecular weight is 156.21 g/mol . The IUPAC name for this compound is 4-nitroso-N,N-bis(trideuteriomethyl)aniline .


Chemical Reactions Analysis

p-(Dimethyl-d6-amino)nitrosobenzene is characterized by its highly reactive nitroso group, which makes it a useful tool in a variety of chemical reactions and studies . It is commonly utilized in chemical studies related to the mechanism of nitrosation .


Physical And Chemical Properties Analysis

p-(Dimethyl-d6-amino)nitrosobenzene appears as a yellow crystalline powder . It is soluble in a variety of organic solvents, including acetone, ethanol, and dichloromethane .

Mechanism of Action

While specific details on the mechanism of action of p-(Dimethyl-d6-amino)nitrosobenzene are not available, it is known that this compound is used in studies related to the mechanism of nitrosation .

Safety and Hazards

This compound is hazardous . It is recommended that researchers who work with p-(Dimethyl-d6-amino)nitrosobenzene follow proper safety protocols and handle the compound with care . It should be stored in a cool, dry place and avoid exposure to light or heat, as these conditions can cause it to degrade over time .

Future Directions

p-(Dimethyl-d6-amino)nitrosobenzene is primarily used in various research applications, particularly in studies related to the mechanism of nitrosation and the development of new drugs and other therapeutic compounds . As such, its future use will likely continue to be in these areas of research.

properties

IUPAC Name

4-nitroso-N,N-bis(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEWLCATCRTSGF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)N=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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